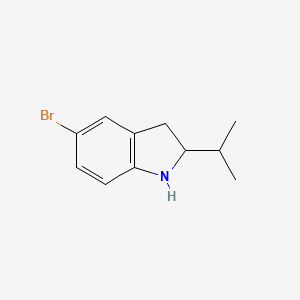

5-Bromo-2-isopropylindoline

Descripción general

Descripción

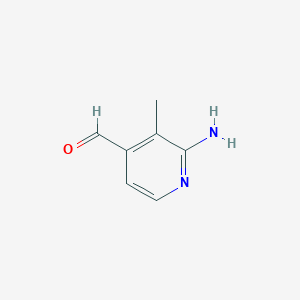

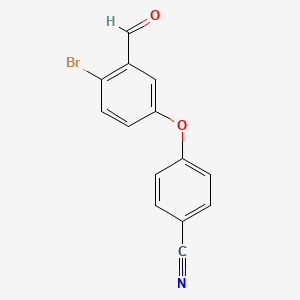

5-Bromo-2-isopropylindoline is a chemical compound with the molecular formula C11H14BrN . It is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method involves the reaction of indole with sodium sulfite or Potassium acid sulfite, followed by a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis

The molecular structure of this compound consists of an indoline core with a bromine atom at the 5-position and an isopropyl group at the 2-position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound, like other indole derivatives, can undergo a variety of chemical reactions. For example, it can participate in electrophilic aromatic substitution reactions . The presence of the bromine atom at the 5-position makes it a potential site for further functionalization.Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyridines

Brominated compounds, like 5-bromo-2-iodopyridine, have been utilized in the synthesis of functionalized pyridines, showcasing their role as intermediates in the production of potent anticancer agents such as Lonafarnib. This process involves iodo-magnesium exchange reactions, highlighting the importance of brominated compounds in facilitating the creation of valuable pharmaceuticals (Song et al., 2004).

Development of Ligands for Metal Complexes

Research into bromo-functionalized precursor molecules, like 5-bromo-1,10-phenanthroline, has led to the development of ligands for Ruthenium complexes. These complexes have applications in electronics and catalysis, underscoring the versatility of brominated compounds in creating complex molecular structures with specific electronic properties (Stumper et al., 2017).

Removal of Radionuclides from Aqueous Solutions

A study on 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline demonstrated its efficacy in removing major radionuclides from aqueous solutions. This research highlights the potential environmental applications of brominated compounds in treating radioactive waste and improving nuclear waste management practices (Jang et al., 2019).

Synthesis of Heteroleptic Terpyridine Complexes

Brominated intermediates have been used to synthesize heteroleptic terpyridine complexes under mild conditions. These complexes are important in the development of polynuclear structures with potential applications in catalysis, photovoltaics, and molecular electronics, illustrating the critical role of brominated compounds in advancing material science (Ziessel et al., 2004).

Extraction and Determination of Palladium in Soil Samples

The use of magnetic nanoparticles coated with sodium dodecyl sulfate and modified with brominated ligands for the dispersive-magnetic solid-phase extraction of palladium in soil samples underscores the application of brominated compounds in environmental monitoring and analysis (Wang et al., 2018).

Direcciones Futuras

The future directions for the study and application of 5-Bromo-2-isopropylindoline could include further exploration of its synthesis, its potential biological activities, and its use as a building block in the synthesis of more complex molecules . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a focus of future research .

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-5,7,11,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGYARMYNBARFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)